1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester
Description
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester is a boronic acid-functionalized indole derivative with a tert-butyl ester group at the indole nitrogen (position 1), a boronic acid moiety at position 2, and a piperidinyl substituent at position 5. Key identifiers include CAS numbers 1015242-05-3 and 101664-56-6 . Its molecular formula is approximately C18H24BNO4 (exact mass varies based on substituents). This compound is primarily used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s reactivity. The tert-butyl ester provides steric protection, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C18H25BN2O4 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-piperidin-1-ylindol-2-yl]boronic acid |
InChI |
InChI=1S/C18H25BN2O4/c1-18(2,3)25-17(22)21-15-8-7-14(20-9-5-4-6-10-20)11-13(15)12-16(21)19(23)24/h7-8,11-12,23-24H,4-6,9-10H2,1-3H3 |
InChI Key |
INUPMMUCEQORMZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N3CCCCC3)(O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Indole Core
The indole nucleus is commonly synthesized via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with aldehydes or ketones. This step establishes the fundamental bicyclic structure required for further functionalization.
Introduction of the Boronic Acid Group
The boronic acid moiety at position 2 of the indole ring is typically introduced through a palladium-catalyzed borylation reaction. This involves the reaction of a halogenated indole derivative (such as a 2-halogenated indole) with a boronate ester or boronic acid under catalytic conditions. Palladium catalysts such as Pd(PPh3)4 are frequently employed, and bases like potassium carbonate facilitate the coupling.
Attachment of the Piperidine Group
The piperidinyl substituent at position 5 is introduced via nucleophilic substitution reactions. Typically, a suitable leaving group (e.g., halogen or tosylate) on the indole ring is displaced by piperidine under controlled conditions, allowing for selective functionalization.
Esterification to Form the tert-Butyl Ester
The carboxylic acid group on the indole nitrogen (position 1) is esterified with tert-butyl alcohol using a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This step provides steric protection and enhances the compound's stability during subsequent synthetic manipulations.
Industrial Synthesis Considerations
Industrial scale preparation optimizes these steps to improve yield, purity, and scalability. Techniques include:
- Use of continuous flow reactors for better control of reaction parameters.
- Advanced purification methods like chromatography or crystallization to isolate the compound with high purity.
- Process intensification strategies to reduce reaction times and minimize by-products.
Reaction Conditions and Parameters
| Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Indole core formation | Phenylhydrazine, aldehyde/ketone, acid catalyst | Typically reflux in acidic medium |
| Borylation | Pd(PPh3)4 catalyst, boronate ester, K2CO3, solvent (e.g., dioxane) | Inert atmosphere, temperature control (~80-100°C) |
| Piperidine substitution | Piperidine, leaving group (halogen/tosylate), base | Mild heating, solvent like DMF or acetonitrile |
| Esterification | tert-Butyl alcohol, DCC, catalytic DMAP | Room temperature to mild heating, inert atmosphere |
Summary of Preparation Methodology
| Preparation Step | Reaction Type | Reagents/Conditions | Outcome/Functionality Introduced |
|---|---|---|---|
| Indole Core Synthesis | Fischer indole synthesis | Phenylhydrazine, aldehyde, acid | Formation of indole bicyclic core |
| Boronic Acid Introduction | Palladium-catalyzed borylation | Pd catalyst, boronate ester, base | Installation of boronic acid group at C-2 |
| Piperidine Attachment | Nucleophilic substitution | Piperidine, leaving group, base | Introduction of piperidinyl group at C-5 |
| Esterification | Carbodiimide-mediated esterification | tert-Butyl alcohol, DCC, DMAP | Formation of tert-butyl ester at indole nitrogen |
Research Findings on Preparation
- The palladium-catalyzed borylation step is critical for the compound's functionalization and requires precise control of temperature and atmosphere to maximize yield and minimize side reactions.
- The steric hindrance provided by the tert-butyl ester group enhances the compound’s stability, facilitating handling and storage.
- The piperidine substituent improves solubility and biological interaction potential, which is important for downstream applications.
- Industrial methods emphasize continuous flow synthesis and process optimization to scale up production efficiently while maintaining product quality.
Additional Notes
- The compound’s CAS numbers include 1015242-05-3 and 913388-67-7, reflecting its identification in chemical registries.
- Molecular formula is approximately C18H24BNO4, with variations depending on substituents.
- The compound is primarily used as an intermediate in organic synthesis, especially for Suzuki-Miyaura cross-coupling reactions due to the boronic acid group’s reactivity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the piperidine ring.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1H-Indole derivatives are known for their biological activities. The compound has been studied for its potential as a therapeutic agent due to the following properties:
- Analgesic Activity : Similar indole derivatives have shown promising analgesic effects, making this compound a candidate for further research in pain management therapies .
- Anticancer Potential : Indole-based compounds have been explored for their anticancer properties. Research indicates that modifications to the indole structure can enhance its efficacy against various cancer cell lines .
Cosmetic Formulations
The compound's unique properties may also lend themselves to cosmetic applications:
- Stability and Efficacy : The incorporation of indole derivatives in cosmetic formulations has been linked to improved stability and enhanced skin penetration capabilities. This is critical for active ingredients aimed at skin rejuvenation and anti-aging .
- Skin Bioavailability : Studies highlight the importance of assessing skin bioavailability for topical formulations, indicating that compounds like 1H-Indole-1-carboxylic acid derivatives can be optimized for better absorption through the skin layers .
Case Studies
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the indole core can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
- 1H-Indole-1-carboxylic acid, 2-borono-4-chloro-, 1-(1,1-dimethylethyl) ester (CAS 475102-11-5): Molecular Formula: C13H15BClNO4. Key Differences: A chlorine atom replaces the piperidinyl group at position 5. Applications: Chlorinated indoles are common in agrochemicals and pharmaceuticals, where halogen atoms enhance binding to hydrophobic targets .
Boronic Acid Esters with Silyl Protecting Groups
- 1H-Indole-1-carboxylic acid, 2-borono-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1,1-dimethylethyl ester (CAS 335649-84-8): Molecular Formula: C19H30BNO5Si. Key Differences: A silyl-protected hydroxymethyl group replaces the piperidinyl substituent. The silyl group enhances stability against hydrolysis but increases molecular weight (391.34 vs. ~275–300 for non-silylated analogues) . Applications: Silyl groups are used in multistep syntheses to protect reactive hydroxyl intermediates .
Indole Boronic Acid Pinacol Esters
- Indole-4-boronic acid pinacol ester (PN-2411, CAS 388116-27-6): Molecular Formula: C14H18BNO2 (pinacol ester). Key Differences: The boronic acid is at position 4 instead of 2, and the pinacol ester replaces the tert-butyl group. Pinacol esters offer higher solubility in polar solvents but lower steric protection compared to tert-butyl esters . Applications: Position 4-substituted indoles are prevalent in drug discovery, targeting serotonin receptors .
Amino-Substituted Analogues
- 1H-Indole-1-carboxylic acid, 2-borono-5-(dimethylamino)-, 1-(1,1-dimethylethyl) ester (CAS 945493-49-2): Molecular Formula: C16H24BN2O4. Key Differences: A dimethylamino group replaces the piperidinyl substituent. The amino group’s electron-donating properties lower the boronic acid’s pKa (predicted 8.27), enhancing reactivity in acidic conditions . Applications: Amino groups facilitate interactions with biological targets, making this compound relevant in protease inhibitor development .
Trifluoromethyl-Substituted Analogues
- 1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester (CAS 875558-27-3): Molecular Formula: C14H15BF3NO4. The molecular weight (329.08) is lower than the piperidinyl analogue . Applications: CF3 groups improve metabolic stability in drug candidates .
Comparative Data Table
Biological Activity
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester (CAS No. 913388-67-7) is a complex organic compound characterized by its unique structural features, including an indole core and a boron atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H34BN3O6, and it features an indole structure that is known for its diverse biological activities. The incorporation of boron enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H34BN3O6 |
| Molecular Weight | 425.55 g/mol |
| CAS Number | 913388-67-7 |
| Chemical Structure | Chemical Structure |
The biological activity of 1H-Indole-1-carboxylic acid derivatives often involves modulation of various biochemical pathways. Studies have shown that indole derivatives can act as inhibitors or antagonists for specific receptors, such as cysteinyl leukotriene receptors (CysLTs), which are implicated in inflammatory processes and asthma management .
Antagonist Activity
Research indicates that compounds similar to 1H-Indole-1-carboxylic acid exhibit antagonist activity against CysLT receptors. For instance, derivatives with specific substitutions have demonstrated significant inhibition potency, with IC50 values in the low micromolar range. Such findings suggest that the target compound may also possess similar properties .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of indole derivatives:
- Synthesis and Antifungal Activity : A study highlighted the synthesis of various indole derivatives, including those related to 1H-Indole-1-carboxylic acid. The results indicated that certain substitutions enhanced antifungal activity against Candida species .
- Structure-Activity Relationship (SAR) : The impact of different substituents on the indole ring was assessed to determine their effects on biological activity. Electron-withdrawing groups were found to significantly enhance the inhibitory effects on target enzymes involved in inflammatory pathways .
- Potential Applications : The unique structural features of this compound make it a candidate for developing new therapeutic agents targeting inflammatory diseases and possibly cancer treatments. Its interaction with boron may provide additional mechanisms for action not seen in simpler indole derivatives .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1H-Indole-2-carboxylic acid | 1197-24-0 | Simpler structure; studied for antimicrobial properties. |
| 5-Bromoindole | 120-63-6 | Halogenated; used in organic synthesis; different reactivity patterns. |
| Indole-3-acetic acid | 87-51-4 | Plant hormone; involved in growth regulation; structurally simpler. |
The incorporation of a boron atom and piperidine moiety in this compound provides unique reactivity and potential therapeutic applications compared to these simpler analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
